2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline
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Overview
Description
2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of a chloro group at the 2-position, methyl groups at the 6 and 8 positions, and a nitroethenyl group at the 3-position. The molecular formula of this compound is C13H11ClN2O2, and it has a molecular weight of 262.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the chloro and nitroethenyl groups onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in aminoquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitroethenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the nitroethenyl group.
6,8-Dimethylquinoline: Similar in structure but lacks the chloro and nitroethenyl groups.
2-Chloro-5,6-dimethyl-3-(substituted-benzylidene)hydrazono)methyl)quinoline: Similar in structure but has different substituents at the 3-position
Uniqueness
2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline is unique due to the presence of both chloro and nitroethenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1031929-41-5 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-9(2)12-11(6-8)7-10(13(14)15-12)3-4-16(17)18/h3-7H,1-2H3 |
InChI Key |
ZLHXNLJIZFMIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-])C |
Origin of Product |
United States |
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